Perfluorobutanesulfonic acid

Description

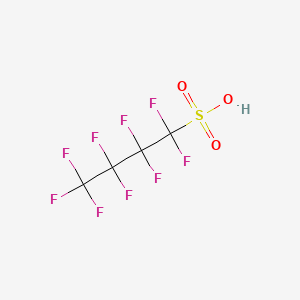

a surfactant; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O3S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTNAGYHADQMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9SO3H, C4HF9O3S | |

| Record name | PFBS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030030 | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

210-212 °C | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 510 mg/L, temperature not specified | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.811 g/mL at 25 °C | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

375-73-5, 59933-66-3 | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 59933-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROBUTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FV02N6NVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorobutanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Perfluorobutanesulfonic Acid (PFBS): A Technical Guide on its Chemical Structure and Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Perfluorobutanesulfonic acid (PFBS) is a synthetic perfluoroalkyl substance (PFAS) that has garnered significant attention due to its widespread presence in the environment and potential health implications. As a replacement for the longer-chain perfluorooctanesulfonic acid (PFOS), understanding the chemical and toxicological profile of PFBS is crucial for assessing its risk and informing regulatory policies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and relevant experimental methodologies for the study of PFBS.

Chemical Identity and Structure

PFBS is a fully fluorinated organic acid with a four-carbon chain.[1] The carbon-fluorine bonds, being some of the strongest in organic chemistry, impart exceptional chemical and thermal stability to the molecule.[1][2] In environmental and physiological conditions, PFBS predominantly exists as its conjugate base, the perfluorobutanesulfonate anion.[3]

Physicochemical Properties

PFBS is characterized by its high water solubility and environmental persistence.[4] Unlike its longer-chain counterparts, PFBS has a lower potential for bioaccumulation.[5] The physicochemical properties of PFBS and its potassium salt are summarized in the table below.

| Property | Value (PFBS) | Value (Potassium PFBS) | Reference(s) |

| Molecular Formula | C4HF9O3S | C4F9KO3S | [6][7] |

| Molar Mass | 300.10 g/mol | 338.18 g/mol | [6][8] |

| Physical Form | Colorless liquid or solid | Solid | [1][3][9] |

| Boiling Point | 210–212 °C | 447 °C | [1][8][9] |

| Vapor Pressure | 0.0268 mm Hg (at 25°C) | 1.12 x 10⁻⁸ mm Hg | [8][9] |

| Water Solubility | 0.0017 mol/L | 52.6 g/L (at 22.5–24 °C) | [4][8][10] |

| Density | 1.83 g/cm³ (predicted) | 1.83 g/cm³ (predicted) | [8] |

| Log Koc | 1.2 to 2.7 | - | [4] |

| Dissociation Constant (pKa) | -3.94 (predicted) | Fully dissociated in water (pH 4-9) | [7][8][11] |

Toxicological Profile

The toxicological effects of PFBS have been investigated in various animal studies. The primary target organs appear to be the thyroid, liver, kidneys, and reproductive system.[12] A summary of key toxicological data is provided below.

| Endpoint | Species | Value | Reference(s) |

| Acute Oral LD50 | Rat | 430 mg/kg | [6][13] |

| NOAEL (90-day oral) | Rat | No treatment-related mortality noted | [6] |

| Reproductive Toxicity | Rat (two-generation study) | No reproductive toxicity at doses up to 1,000 mg/kg (potassium salt) | [9] |

| Developmental Toxicity | Mouse | Decreased pup body weight, delayed eye opening | [14] |

| Carcinogenicity | - | Inadequate information to assess carcinogenic potential | [9][10][15] |

| Genotoxicity | In vitro/In vivo | Not considered to be a clastogenic or mutagenic agent | [15] |

| Serum Half-life | Human | ~25.8 days | [1][6] |

| Monkey | ~83.2 - 95.2 hours | [6] | |

| Rat | ~3.96 - 4.51 hours | [6] |

Mechanisms of Action and Signaling Pathways

PFBS is recognized as an endocrine disruptor, with evidence suggesting interference with thyroid hormone homeostasis and peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathways.[16][17] Exposure to PFBS has been associated with decreased serum levels of thyroid hormones (T3 and T4).[5][14] Additionally, in vitro studies have shown that PFBS can enhance lipid accumulation in a manner that is reversible by a PPARγ antagonist, indicating an interaction with this nuclear receptor.[17]

Experimental Protocols

A variety of standardized methods are employed to detect and characterize the effects of PFBS. Below are summaries of key experimental protocols.

Analysis of PFBS in Drinking Water (based on EPA Method 537.1)

This method is used for the quantitative analysis of PFBS and other PFAS in drinking water.[7][10][18] The general workflow involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][19]

Methodology:

-

Sample Preparation: A 250-mL water sample is fortified with surrogate standards.[19]

-

Extraction: The sample is passed through an SPE cartridge containing a styrene-divinylbenzene polymer to extract the PFAS.[19]

-

Elution: The analytes are eluted from the SPE cartridge with methanol.[19]

-

Concentration and Reconstitution: The extract is concentrated to dryness using nitrogen and then reconstituted to a final volume of 1 mL with a methanol/water mixture containing internal standards.[19]

-

Analysis: The extract is analyzed by LC-MS/MS, typically using a C18 column and negative ion electrospray ionization (ESI-).[2][20] Quantification is performed using the internal standard method.[19]

Genotoxicity Assessment

A battery of tests is typically used to assess the genotoxic potential of a substance.

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471): This assay uses amino acid-dependent strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[16][21][22] The test substance is incubated with the bacterial strains, with and without metabolic activation (S9 fraction), and the number of revertant colonies is counted.[15][22]

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes).[1][3][9][14] Cells are exposed to the test substance, and metaphase chromosomes are examined for aberrations.[8]

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals (usually rodents).[4][5][6][23] The frequency of micronucleated immature erythrocytes in bone marrow or peripheral blood is measured.[6][23]

Reproductive and Developmental Toxicity Assessment (OECD 416)

The two-generation reproduction toxicity study is designed to evaluate the effects of a substance on male and female reproductive performance and the development of offspring.[24][25][26]

Methodology:

-

Parental Generation (P): Young adult male and female rodents are administered the test substance at various dose levels, typically via oral gavage or in the diet.[24][25] Dosing continues through a pre-mating period, mating, gestation, and lactation.[25]

-

First Filial Generation (F1): Offspring from the P generation are selected and dosed with the test substance from weaning into adulthood.[13] These animals are then mated to produce the F2 generation.[13]

-

Endpoints: A wide range of endpoints are evaluated in both generations, including fertility indices, litter size, pup survival, body weights, and sexual development.[25][26] Gross necropsy and histopathology of reproductive organs are also performed.[25]

PPARγ Transactivation Assay

This in vitro assay is used to determine if a substance can activate the PPARγ nuclear receptor.[12][27]

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPAR response element upstream of a reporter gene (e.g., luciferase).[12][27]

-

Treatment: The transfected cells are treated with the test substance at various concentrations.[12]

-

Reporter Gene Assay: The activity of the reporter gene (e.g., luciferase) is measured. An increase in reporter activity indicates activation of PPARγ.[27]

Thyroid Hormone Analysis

Measurement of thyroid hormones (T3, T4, and TSH) in serum is a key endpoint in toxicological studies of PFBS.[28]

Methodology:

-

Sample Collection: Blood samples are collected from test animals at specified time points.[28]

-

Hormone Measurement: Serum concentrations of T3, T4, and TSH are typically measured using competitive immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[29][30][31] These assays utilize specific antibodies to quantify the hormone levels.[31] Non-invasive methods using urine or feces are also being developed.[30][32]

This guide provides a foundational understanding of the chemical nature and toxicological considerations of PFBS for the scientific community. Further research is ongoing to fully elucidate the long-term health effects and environmental fate of this prevalent compound.

References

- 1. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. unitedchem.com [unitedchem.com]

- 3. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]

- 4. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 5. oecd.org [oecd.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. epa.gov [epa.gov]

- 8. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 9. criver.com [criver.com]

- 10. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [restek.com]

- 11. oecd.org [oecd.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. ecetoc.org [ecetoc.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. scantox.com [scantox.com]

- 16. nib.si [nib.si]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 19. NEMI Method Summary - 537.1 [nemi.gov]

- 20. mac-mod.com [mac-mod.com]

- 21. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 22. enamine.net [enamine.net]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. oecd.org [oecd.org]

- 26. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 27. 2.6. PPARγ-Dependent Transactivation Assay [bio-protocol.org]

- 28. epa.gov [epa.gov]

- 29. Novel immunoassay for TSH measurement in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Non-Invasive Measurement of Thyroid Hormones in Domestic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Measurement of Hormones in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]

- 32. researchgate.net [researchgate.net]

Toxicological Profile of Perfluorobutanesulfonic Acid (PFBS) in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorobutanesulfonic acid (PFBS) is a short-chain per- and polyfluoroalkyl substance (PFAS) used as a replacement for the longer-chain perfluorooctanesulfonic acid (PFOS). Due to its persistence and widespread detection in the environment and biota, understanding its toxicological profile is critical. This technical guide synthesizes findings from animal studies to provide a comprehensive overview of the toxicokinetics and systemic effects of PFBS.

In animal models, PFBS exhibits a significantly shorter biological half-life than its long-chain predecessors, with rapid elimination primarily through urine.[1][2] Key toxicological findings consistently identify the liver, kidney, and thyroid as primary target organs.[3][4][5] Hepatotoxicity is characterized by increased liver weight and hepatocellular hypertrophy, effects linked to the activation of nuclear receptors, including PPARα.[1][5] Renal effects, such as tubular epithelial hyperplasia, have been noted in subchronic studies.[4] A consistent observation across multiple species is the disruption of thyroid hormone homeostasis, leading to decreased circulating levels of T3 and T4.[3][6][7]

Developmental studies indicate that prenatal PFBS exposure can lead to reduced fetal/pup body weight, developmental delays, and reproductive abnormalities in female offspring.[3][8] Neurotoxic effects, including behavioral alterations and changes in neurotransmitter levels, have been demonstrated in zebrafish models.[9][10]

Significant data gaps remain, particularly concerning the long-term chronic toxicity, carcinogenicity, and direct immunotoxicity of PFBS in mammalian models. The available genotoxicity data suggest PFBS is not mutagenic.[11][12] This guide provides detailed summaries of key studies, experimental protocols, and mechanistic pathways to inform future research and risk assessment activities.

Introduction

This compound (PFBS) is a fully fluorinated sulfonic acid that belongs to the broad class of PFAS. It was introduced into commerce as a replacement for PFOS, under the premise that its shorter carbon chain length would result in reduced bioaccumulation and toxicity. While PFBS is eliminated from the body more rapidly than legacy PFAS, its chemical stability and environmental persistence have led to ubiquitous exposure.[1][2]

This guide is intended for researchers, toxicologists, and drug development professionals. It provides a detailed review of the toxicological profile of PFBS in key animal models, focusing on quantitative data, experimental methodologies, and known mechanisms of action.

Toxicokinetics and Metabolism

The toxicokinetic profile of PFBS is characterized by rapid absorption and elimination, with notable differences across species and between sexes. Metabolism of PFBS is considered negligible due to the strength of the carbon-fluorine bond.

Key Findings:

-

Absorption and Distribution: PFBS is readily absorbed following oral administration.[1] It primarily distributes to the plasma, liver, and kidney, with very low penetration of the blood-brain barrier.[13]

-

Elimination: The primary route of elimination is via urine.[2] The elimination half-life is substantially shorter in rodents compared to monkeys and humans, a critical consideration for interspecies extrapolation.[2][14] Sex-dependent differences are prominent in rats, where females exhibit faster clearance than males.[13][15]

| Table 1: Toxicokinetic Parameters of PFBS in Animal Models | |||||

| Species (Strain) | Sex | Route | Dose | Half-life (t½) | Reference |

| Rat (Sprague Dawley) | Male | Gavage | 20 mg/kg | ~3.3 hours | [13][15] |

| Female | Gavage | 20 mg/kg | ~1.3 hours | [13][15] | |

| Male | IV | 30 mg/kg | ~4.5 hours | [2][14] | |

| Female | IV | 30 mg/kg | ~4.0 hours | [2][14] | |

| Mouse (CD-1) | Male | Gavage | 30-300 mg/kg | ~5.8 hours | [1][16] |

| Female | Gavage | 30-300 mg/kg | ~4.5 hours | [1][16] | |

| Monkey (Cynomolgus) | Male | IV | 10 mg/kg | ~95.2 hours | [14] |

| Female | IV | 10 mg/kg | ~83.2 hours | [2][14] |

Experimental Protocol: Single-Dose Toxicokinetics Study in Rats

This protocol is based on methodologies described in studies assessing the toxicokinetics of PFBS.[15]

-

Animals: Male and female Hsd:Sprague-Dawley SD rats, approximately 7-8 weeks old. Animals are acclimated for at least 5 days.

-

Housing: Housed individually in cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Dosing: Animals are administered a single dose of PFBS (e.g., 20 mg/kg) via oral gavage or intravenous injection. The vehicle is typically deionized water or corn oil.

-

Sample Collection: Blood samples are collected from a subset of animals at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). At terminal time points, tissues such as the liver, kidney, and brain are collected.

-

Analysis: PFBS concentrations in plasma and tissue homogenates are quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Modeling: Plasma concentration-time data are analyzed using pharmacokinetic software (e.g., WinNonlin) to fit a one- or two-compartment model. Key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.

Systemic Toxicity

Subchronic Toxicity

Repeated-dose studies in rats have identified the liver and kidney as primary targets of PFBS toxicity.

| Table 2: Summary of Subchronic Oral Toxicity Studies of PFBS in Rats | ||||

| Study Duration | Species/Strain | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| 28-Day | Rat (Sprague Dawley) | 0, 30, 100, 300, 1000 | Reduced body weight, increased liver weight, altered clinical chemistry (liver enzymes, lipids), decreased thyroid hormones.[17] | Not explicitly stated, effects seen at most doses. |

| 90-Day | Rat (Sprague Dawley) | 0, 60, 200, 600 | Decreased spleen weight (males), decreased protein (females), histologic lesions in kidney (tubular hyperplasia), stomach, and nasal cavity.[18] | Not explicitly stated. |

Chronic Toxicity and Carcinogenicity

A significant data gap exists for PFBS, as no long-term chronic toxicity or carcinogenicity bioassays in animals have been published to date. This prevents a conclusive assessment of its carcinogenic potential.

Specific Toxicological Endpoints

Reproductive and Developmental Toxicity

PFBS exposure during gestation has been shown to impact fetal development and reproductive health in offspring across multiple species.

| Table 3: Summary of Reproductive and Developmental Toxicity of PFBS | |||

| Species | Exposure Window | Dose Levels | Key Findings |

| Rat (Sprague Dawley) | Two-Generation | 0, 30, 100, 300, 1000 mg/kg/day | Parental toxicity (liver, kidney effects) at ≥300 mg/kg/day. No primary reproductive effects. Slight delay in preputial separation at 1000 mg/kg/day. Reproductive NOAEL >1000 mg/kg/day.[4] |

| Mouse (ICR) | Gestation Days 1-20 | 0, 200, 500 mg/kg/day | Decreased pup body weight, delayed eye opening. In female offspring: delayed vaginal opening and first estrus, reduced ovarian/uterine size, altered sex hormone levels, persistent hypothyroxinemia.[3][7] |

| Rabbit (NZW) | Gestation | 0, 10, 100 mg/L in drinking water | Maternal: increased pulse pressure, kidney histopathology. Fetal: decreased crown-rump length. Sex-specific effect on placental weight.[8] |

Experimental Protocol: Two-Generation Reproductive Toxicity Study

This protocol outlines a standard two-generation study design, consistent with regulatory guidelines and as performed for PFBS.[4][19][20]

Hepatotoxicity

The liver is a consistent target of PFBS toxicity. Effects are primarily mediated through the activation of nuclear receptors involved in lipid metabolism.

-

Mechanism of Action: In mice, high doses of PFBS (300 mg/kg) activate peroxisome proliferator-activated receptor-alpha (PPARα), PPAR-gamma (PPARγ), and pregnane X receptor (PXR).[1][16] This activation leads to the upregulation of target genes involved in fatty acid metabolism, contributing to hepatocellular hypertrophy and increased liver weight.[1][5] PFBS did not appear to activate AhR, CAR, or LXR in the same study.[1]

Endocrine Disruption (Thyroid System)

PFBS consistently disrupts the thyroid axis in animal models, an effect of potential concern for neurodevelopment.

-

Key Findings: Exposure to PFBS is associated with dose-dependent decreases in serum total thyroxine (T4) and triiodothyronine (T3) in rats and mice.[3][7][17] This hypothyroxinemia is observed in pregnant dams and persists in their offspring into adulthood.[3][7] While the exact mechanism is not fully elucidated, potential pathways include interference with thyroid hormone synthesis, transport, and metabolism.[6][21]

Neurotoxicity

Studies using the zebrafish model have highlighted the potential for PFBS to be a developmental neurotoxicant.

-

Key Findings:

-

Behavioral: Embryonic exposure to PFBS causes hyperactivity in zebrafish larvae.[9] Chronic exposure in adult zebrafish leads to anxiety-like behaviors and deficits in learning and memory.[10]

-

Biochemical: PFBS exposure alters whole-organism dopamine levels in larvae.[9] In adults, it inhibits acetylcholinesterase (AChE) activity and induces significant oxidative stress in the brain.[10]

-

Histopathological: Chronic exposure in adult zebrafish causes vacuolation and an increase in pyknotic (dying) neurons in the optic tectum region of the brain.[10]

-

Immunotoxicity

There is a notable lack of direct immunotoxicity studies for PFBS in mammalian models. While some PFAS, like PFOS and PFOA, are known to be immunotoxic, it cannot be assumed that PFBS shares the same profile.[22][23] This remains a critical data gap that complicates risk assessment.[24][25]

Genotoxicity

The weight of evidence from a standard battery of tests indicates that PFBS is not genotoxic.

| Table 4: Summary of PFBS Genotoxicity Studies | |||

| Assay Type | Test System | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA97, TA98, TA100, TA102) | Negative (with and without S9 activation) | [12] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [11] |

| In vivo Micronucleus Assay | Rat bone marrow erythrocytes | Negative | [11] |

Experimental Protocol: Standard Genotoxicity Test Battery

A typical battery to assess genotoxicity includes assays for gene mutation, and chromosomal damage (clastogenicity and aneugenicity).[26][27][28]

-

Bacterial Reverse Mutation Assay (Ames Test): PFBS is incubated with several strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the frequency of reverse mutations that restore the ability to grow on a histidine-free medium. Tests are conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver).

-

In Vitro Micronucleus Test: A mammalian cell line (e.g., CHO cells) is exposed to PFBS. After exposure, cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This detects both clastogenic and aneugenic events.

-

In Vivo Micronucleus Test: Rodents are administered PFBS, typically via oral gavage. Bone marrow is harvested after an appropriate exposure period, and immature erythrocytes (polychromatic erythrocytes) are analyzed for the presence of micronuclei. This assay assesses chromosomal damage in a whole-animal system.

Summary and Conclusion

The toxicological profile of PFBS in animal models is characterized by rapid elimination and moderate toxicity with specific target organs. The liver and kidney are consistently affected in subchronic rodent studies, with effects on the thyroid endocrine system being a prominent finding across multiple species and study designs. Developmental studies raise concerns about the potential for prenatal PFBS exposure to adversely affect growth, sexual maturation, and thyroid function in offspring. Furthermore, emerging data from zebrafish models suggest a potential for neurotoxicity.

While PFBS appears to be non-genotoxic, two major data gaps preclude a complete understanding of its risk profile: the absence of chronic carcinogenicity bioassays and the lack of dedicated immunotoxicity studies in mammalian models. Future research should prioritize these areas to fully characterize the potential long-term health risks associated with PFBS exposure. The mechanistic pathways identified, particularly the activation of nuclear receptors, provide valuable targets for further investigation and for building predictive toxicological models.

References

- 1. Pharmacokinetic profile of Perfluorobutane Sulfonate and activation of hepatic nuclear receptor target genes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction - NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Exposure of Pregnant Mice to Perfluorobutanesulfonate Causes Hypothyroxinemia and Developmental Abnormalities in Female Offspring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A two-generation oral gavage reproduction study with potassium perfluorobutanesulfonate (K+PFBS) in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Visceral, Neural, and Immunotoxicity of Per- and Polyfluoroalkyl Substances: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Maternal exposure to perfluorobutane sulfonate (PFBS) during pregnancy: evidence of adverse maternal and fetoplacental effects in New Zealand White (NZW) rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Developmental Neurotoxicity and Tissue Uptake of the Per- and Polyfluoroalkyl Substance Alternatives, GenX and PFBS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurotoxic effects of chronic exposure to perfluorobutane sulfonate in adult zebrafish (Danio Rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Toxicokinetics of perfluorobutane sulfonate (PFBS), perfluorohexane-1-sulphonic acid (PFHxS), and perfluorooctane sulfonic acid (PFOS) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic profile of Perfluorobutane Sulfonate and activation of hepatic nuclear receptor target genes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. health.state.mn.us [health.state.mn.us]

- 19. An oral two-generation reproductive toxicity study of S-111-S-WB in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rat two-generation reproductive toxicity study of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Per- and Polyfluoroalkyl (PFAS) Disruption of Thyroid Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. health.gov.au [health.gov.au]

- 23. Immunotoxicity of Four Per- and Polyfluoroalkyl Substances Following 28-Day Oral Repeat Dosing in Rats Assessed by the Anti-Sheep Red Blood Cell IgM Response - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Per- and polyfluoroalkyl substances (PFAS): immunotoxicity at the primary sites of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Immunotoxicity of Per- and Polyfluoroalkyl Substances: Insights into Short-Chain PFAS Exposure [mdpi.com]

- 26. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nelsonlabs.com [nelsonlabs.com]

- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

In-Depth Technical Guide to the Physical and Chemical Properties of Perfluorobutanesulfonic Acid (PFBS) Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of perfluorobutanesulfonic acid (PFBS) and its associated salts. The information is intended to support research, development, and risk assessment activities involving these compounds.

Introduction to this compound and Its Salts

This compound (PFBS) is a four-carbon perfluoroalkyl substance (PFAS) characterized by a fully fluorinated carbon chain and a sulfonic acid functional group. This structure imparts significant chemical stability.[1] PFBS and its salts are utilized in a variety of industrial and commercial applications, including as surfactants and in the formulation of stain-resistant coatings.[2] Since the phase-out of longer-chain PFAS like perfluorooctanesulfonic acid (PFOS), PFBS has been introduced as a replacement.[3] In environmental and physiological systems, PFBS predominantly exists as the perfluorobutanesulfonate anion.[4] This guide focuses on the properties of PFBS and its common salts, providing essential data for professionals working with these substances.

Physical and Chemical Properties

The physical and chemical characteristics of PFBS and its salts are critical for understanding their environmental fate, transport, and biological interactions. The data presented below has been compiled from various scientific sources.

Table 1: General Physicochemical Properties of this compound and its Potassium Salt

| Property | This compound (PFBS) | Potassium Perfluorobutanesulfonate (K+PFBS) | Reference(s) |

| CAS Registry Number | 375-73-5 | 29420-49-3 | [1][5] |

| Molecular Formula | C4HF9O3S | C4F9KO3S | [1] |

| Molecular Weight ( g/mol ) | 300.10 | 338.18 | [1][6] |

| Physical Form | Colorless liquid or solid | Solid | [1][4] |

| Melting Point (°C) | Not explicitly stated, can be solid or liquid at room temp | 270 | [1][4] |

| Boiling Point (°C) | 210–212 | 447 | [1][6] |

| Density (g/cm³) | 1.811 at 25°C | 1.83 (predicted) | [6] |

| Vapor Pressure (mm Hg) | 0.104 (predicted) | 1.12 x 10⁻⁸ | [6] |

| Water Solubility | 510 mg/L (temperature not specified) | 52.6-56.6 mg/L | [4] |

| pKa | -3.31 (estimated) | Fully dissociated in water | [2][6] |

Table 2: Properties of Other Perfluorobutanesulfonate Salts

| Property | Ammonium Perfluorobutanesulfonate | Sodium Perfluorobutanesulfonate | Reference(s) |

| CAS Registry Number | 68259-10-9 | 60453-92-1 | [7] |

| Molecular Formula | C4H4F9NO3S | C4F9NaO3S | [4][8] |

| General Properties | Expected to have significant water solubility, low volatility, and be a surface-active agent.[4] | No specific quantitative data available in the searched literature. |

Experimental Protocols

A comprehensive understanding of the methodologies used to determine the properties of PFBS and its salts is crucial for data interpretation and replication.

Synthesis of this compound Salts

A general process for producing this compound salts involves the electrochemical fluorination of a precursor followed by hydrolysis.[9]

-

Electrochemical Fluorination: Butanesulfonyl fluoride is subjected to electrochemical fluorination in anhydrous hydrogen fluoride. This process substitutes the hydrogen atoms on the butyl group with fluorine atoms, yielding perfluorobutanesulfonyl fluoride (PFBSF).[9]

-

Hydrolysis: The resulting PFBSF is then hydrolyzed with an alkaline solution, such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or ammonium hydroxide (NH₄OH), to produce the corresponding perfluorobutanesulfonate salt.[9]

-

Purification: The crude salt solution is then purified, often through distillation and removal of impurities, followed by concentration and drying to obtain the final salt product.[9]

For research purposes, radiolabeled PFBS can be synthesized for use in solubility and partitioning studies. A common method involves the use of sulfur-35 enriched sulfur dioxide as the radiolabeled reagent.[10]

Determination of Physical Properties

Standardized methods are employed to determine the physical properties of chemical substances.

-

Melting Point Determination: The melting point of a solid substance like K+PFBS is typically determined using a capillary method as described in pharmacopeias. The procedure involves packing a small amount of the dry powder into a capillary tube and heating it at a controlled rate (e.g., 1°C/minute) until the substance is completely molten.[11] The temperature range from the initial collapse of the material to the point of complete liquefaction is recorded as the melting range.[11]

-

Solubility Determination: To determine water solubility, a known amount of the PFBS salt is added to a specific volume of water at a controlled temperature. The solution is agitated until equilibrium is reached, and then the concentration of the dissolved salt is measured, often using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). For radiolabeled compounds, solubility can be determined by spiking a buffer solution with the radiolabeled PFBS, allowing it to equilibrate, and then measuring the radioactivity in the supernatant after centrifugation.[12]

Analytical Methods for Quantification

The analysis of PFBS and its salts in various matrices is predominantly carried out using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Several standardized methods have been developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

-

Sample Preparation: Depending on the sample matrix (e.g., drinking water, wastewater, soil), preparation can range from a simple "dilute and shoot" approach to more complex solid-phase extraction (SPE) procedures to concentrate the analytes and remove interfering substances.[13][14]

-

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a C18 or similar column.[15]

-

Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer (MS/MS), which provides high sensitivity and selectivity for quantification.[16]

Thermal Stability and Decomposition

The thermal stability of PFBS and its salts is a critical consideration for their safe handling and disposal.

Perfluoroalkane sulfonic acids (PFSAs) like PFBS generally require higher temperatures for thermal decomposition compared to their carboxylic acid counterparts.[17] The decomposition of PFSAs is thought to proceed through the formation of an α-sultone intermediate, followed by the release of sulfur dioxide (SO₂).[17][18] The thermal stability of PFBS salts can be influenced by the cation.[19]

Visualizations

Experimental Workflow for PFAS Analysis

Caption: General experimental workflow for the analysis of PFAS compounds.

Logical Relationship of PFBS Dissociation

Caption: Dissociation of a PFBS salt in an aqueous medium.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4F9SO3H | CID 67815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. turi.org [turi.org]

- 6. Table 1, Physicochemical Properties of PFBS (CASRN 375-73-5) and Related Compound K+PFBS (CASRN 29420-49-3) - Provisional Peer-Reviewed Toxicity Values for Perfluorobutane Sulfonic Acid (CASRN 375-73-5) and Related Compound Potassium Perfluorobutane Sulfonate (CASRN 29420-49-3) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. health.state.mn.us [health.state.mn.us]

- 8. Sodium perfluorobutanesulfonate | C4F9NaO3S | CID 23678450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP2530186A1 - Process for producing this compound salt - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. thinksrs.com [thinksrs.com]

- 12. 2024.sci-hub.st [2024.sci-hub.st]

- 13. waters.com [waters.com]

- 14. Solutions for PFAS Testing | Thermo Fisher Scientific - ZA [thermofisher.com]

- 15. Determination of perfluoroalkyl substances in food packaging in Taiwan using ultrasonic extraction and ultra-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Human Exposure to Perfluorobutanesulfonic Acid (PFBS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perfluorobutanesulfonic acid (PFBS) is a short-chain per- and polyfluoroalkyl substance (PFAS) that has been increasingly used as a replacement for longer-chain PFAS like perfluorooctanesulfonic acid (PFOS). Due to its persistence and mobility in the environment, understanding the pathways of human exposure to PFBS is critical for assessing potential health risks and developing strategies for mitigation. This technical guide provides a comprehensive overview of the primary routes of human exposure to PFBS, supported by quantitative data, detailed experimental protocols for its detection, and visualizations of key pathways.

Primary Exposure Pathways

Human exposure to PFBS occurs through multiple pathways, including the ingestion of contaminated food and water, inhalation of indoor air and dust, and contact with consumer products.[1][2][3][4] Industrial facilities that manufacture or use fluorinated compounds are significant sources of PFBS contamination in the environment, leading to its presence in drinking water sources.[1] Another major source is the use of aqueous film-forming foams (AFFF) for firefighting, which has resulted in groundwater contamination at military bases and airports.[1]

Ingestion: The Dominant Route of Exposure

Drinking Water: Contaminated drinking water is a primary source of PFBS exposure for the general population.[5] PFBS is highly mobile in water and can contaminate both groundwater and surface water sources.[1] Public water systems near industrial sites or AFFF usage areas have shown detectable levels of PFBS.[1][6]

Food: Food can become contaminated with PFBS through various mechanisms. One significant pathway is the migration of PFBS from food packaging materials.[2][7][8][9][10] Grease-resistant coatings on fast-food wrappers, microwave popcorn bags, and other food containers can contain PFBS, which can then leach into the food.[1][2] Additionally, bioaccumulation in the food chain can lead to PFBS in certain food items, although it is generally considered to have a lower bioaccumulation potential than long-chain PFAS.[11]

Inhalation: Indoor Environments as a Key Source

Indoor Dust: PFBS is frequently detected in indoor dust, often at higher concentrations than other PFAS.[1][3][4] Consumer products treated with PFBS, such as carpets, upholstery, and textiles, can shed particles that accumulate in dust.[1][3] Ingestion and inhalation of this contaminated dust, particularly by children, represent a significant exposure pathway.[1]

Indoor Air: While less studied than dust, PFBS can also be present in indoor air.[1] Volatilization from treated products and the presence of PFBS in dust particles that become airborne contribute to its presence in the air we breathe indoors.

Dermal Contact

Dermal absorption of PFBS is generally considered a minor exposure pathway.[1] However, repeated contact with consumer products containing PFBS, such as stain-proof coatings and cosmetics, may contribute to overall exposure.[1]

Quantitative Exposure Data

The following tables summarize quantitative data on PFBS concentrations in various environmental media and human biospecimens.

Table 1: PFBS Concentrations in Drinking Water

| Location/Study | Sample Type | Detection Frequency | Concentration Range | Mean/Median Concentration | Reference |

| US EPA UCMR 3 | Public Water Systems | 8 of 4,920 PWSs | 90 - 370 ng/L | - | [5][6] |

| Northeastern US Rivers & Estuaries | Surface Water | 82% | ND - 6.2 ng/L | - | [11] |

| US Wastewater Impacted Surface Water | Surface Water | 64% | ND - 47 ng/L | - | [11] |

| Ireland | Drinking Water | Frequently Detected | Low concentrations | - | [1] |

Table 2: PFBS Concentrations in Indoor Environments

| Location/Study | Sample Type | Detection Frequency | Concentration Range | Median Concentration | Reference |

| Ireland | Dust (Homes, Offices, etc.) | PFBS dominated dust samples | - | - | [1] |

| North America | Dust (Homes) | - | - | <20 ng/g | [4] |

| North America | Dust (Fire Stations) | - | - | 65 ng/g | [4] |

| Various Countries | Settled Dust | Detected in multiple studies | 8.37 - 386 ng/g (in one study) | - | [3] |

Table 3: PFBS in Food Packaging and Human Biomonitoring

| Matrix | Study Details | Detection Frequency | Concentration Range | Mean/Median Concentration | Reference |

| Plastic Food Storage Bags (US) | Migration Study | PFBS detected | 5.9 - 20 ng/g packaging | - | [2] |

| Human Serum (NHANES 2013-2014) | US General Population | - | 95th percentile ≤ 0.1 ng/mL | - | [12] |

| Human Serum (American Red Cross 2015) | US Donors | 8.4% | - | - | [12] |

| Human Serum (Paulsboro, NJ) | Community with contaminated water | >70% | - | Higher than NHANES | [13] |

Experimental Protocols

Accurate quantification of PFBS in various matrices is essential for exposure assessment. The following are detailed methodologies for key experiments.

Protocol 1: Analysis of PFBS in Drinking Water (Based on EPA Method 537.1)

This protocol outlines the steps for the determination of PFBS in drinking water using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16][17][18]

1. Sample Collection and Preservation:

-

Collect water samples in polypropylene bottles.

-

Preserve samples with Trizma® buffer.

-

Store samples at ≤ 6 °C until extraction.

2. Solid-Phase Extraction (SPE):

-

Use a styrene-divinylbenzene (SDVB) SPE cartridge.

-

Condition the cartridge with methanol followed by reagent water.

-

Pass a known volume of the water sample (e.g., 250 mL) through the cartridge at a controlled flow rate (e.g., 10-15 mL/min).

-

Wash the cartridge to remove interferences.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the trapped PFBS with an appropriate solvent (e.g., methanol).

3. Sample Concentration:

-

Concentrate the eluate to a small volume (e.g., 1 mL) using a gentle stream of nitrogen and a heated water bath.

-

Add a known amount of an isotopically labeled internal standard.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of ammonium acetate in water and methanol.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for PFBS and its labeled internal standard.

-

5. Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the PFBS concentration in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Protocol 2: Analysis of PFBS in Human Serum (LC-MS/MS)

This protocol describes a common method for quantifying PFBS in human serum.[19][20][21][22][23]

1. Sample Preparation (Protein Precipitation):

-

Aliquot a small volume of serum (e.g., 50 µL) into a polypropylene tube.

-

Add a known amount of an isotopically labeled internal standard solution.

-

Add ice-cold acetonitrile to precipitate proteins.

-

Vortex the sample to ensure thorough mixing.

-

Centrifuge the sample to pellet the precipitated proteins.

2. Extract Dilution:

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Dilute the extract with a suitable solvent (e.g., a mixture of methanol and water).

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 or similar reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM) of specific transitions for PFBS and its internal standard.

-

4. Quantification:

-

Prepare a calibration curve using matrix-matched standards (PFBS spiked into a clean serum matrix).

-

Calculate the PFBS concentration in the serum sample based on the response ratio to the internal standard and the calibration curve.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to human exposure to PFBS.

Caption: Major human exposure pathways to PFBS from sources to routes of exposure.

Caption: General experimental workflow for the analysis of PFBS in environmental and biological samples.

Caption: Signaling pathways potentially modulated by PFBS exposure leading to cellular effects.[24][25][26][27]

Conclusion

Human exposure to PFBS is widespread and occurs through various pathways, with ingestion of contaminated drinking water and food, and inhalation of indoor dust being the most significant. The quantitative data presented in this guide highlight the prevalence of PFBS in our environment and in our bodies. The detailed experimental protocols provide a foundation for researchers to accurately measure PFBS levels and contribute to a better understanding of human exposure. The visualization of exposure and signaling pathways offers a framework for conceptualizing the complex interactions between PFBS and human health. Continued research, utilizing robust analytical methods, is crucial for refining our understanding of the health risks associated with PFBS exposure and for informing public health policies.

References

- 1. Perfluoroalkyl Substances in Drinking Water, Indoor Air and Dust from Ireland: Implications for Human Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PFAS research snapshot Q4 2023: presence, migration, health concerns, and regrettable substitution | Food Packaging Forum [foodpackagingforum.org]

- 3. Prevalence and Implications of Per- and Polyfluoroalkyl Substances (PFAS) in Settled Dust - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Per- and polyfluoroalkyl substances (PFAS) in dust collected from residential homes and fire stations in North America - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Per- and Polyfluoroalkyl Substances in Food Packaging: Migration, Toxicity, and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Presence of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials (FCM) and Its Migration to Food - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of use, migration, and hazards of PFAS in food contact materials | Food Packaging Forum [foodpackagingforum.org]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. epa.gov [epa.gov]

- 13. Per- and polyfluoroalkyl substances (PFAS) blood levels after contamination of a community water supply and comparison with 2013-14 NHANES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [restek.com]

- 16. sciex.com [sciex.com]

- 17. epa.gov [epa.gov]

- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 19. LC-MS analysis of serum PFAS concentrations [bio-protocol.org]

- 20. waters.com [waters.com]

- 21. phenomenex.com [phenomenex.com]

- 22. High-Throughput UHPLC-MS/MS Measurement of Per- and Poly-Fluorinated Alkyl Substances in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubcompare.ai [pubcompare.ai]

- 24. Perfluorobutane sulfonate exposure disrupted human placental cytotrophoblast cell proliferation and invasion involving in dysregulating preeclampsia related genes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound (PFBS) Potentiates Adipogenesis of 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound (PFBS) Induces Fat Accumulation in HepG2 Human Hepatoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Effects of Perfluorooctanesulfonic acid (PFOS) on Human Umbilical Vein Endothelial Cells (HUVECs) Proliferation and Gene Expression and its Implications on Fetal Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regulatory Landscape and Toxicological Profile of Perfluorobutanesulfonic Acid (PFBS) in Drinking Water

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current regulatory guidelines, toxicological mechanisms, and analytical methodologies pertaining to Perfluorobutanesulfonic acid (PFBS) in drinking water. PFBS, a member of the per- and polyfluoroalkyl substances (PFAS) family, has been used as a replacement for the longer-chain perfluorooctanesulfonic acid (PFOS) and is now a chemical of significant environmental and public health interest.[1] Its detection in various water sources has prompted regulatory bodies worldwide to establish guidelines to protect human health.[1]

Regulatory Guidelines for PFBS in Drinking Water

The regulation of PFBS in drinking water is evolving, with various national and sub-national entities establishing legally enforceable standards or health-based advisory levels.

United States Federal Guidance

In the United States, the Environmental Protection Agency (EPA) has taken significant steps to regulate PFAS, including PFBS, under the Safe Drinking Water Act.

-

National Primary Drinking Water Regulation (NPDWR): On April 10, 2024, the EPA announced a final NPDWR for six PFAS.[2] While PFBS does not have an individual Maximum Contaminant Level (MCL), it is regulated as part of a mixture using a Hazard Index (HI) approach.[3][4][5] The Hazard Index is a tool used to assess the combined risk from exposure to multiple chemicals that are believed to have similar health effects.[5][6] The MCL for a mixture containing two or more of PFNA, PFHxS, HFPO-DA (GenX), and PFBS is a Hazard Index of 1 (unitless).[2][7]

-

Health Advisory (HA): The EPA has also set a final lifetime Health Advisory Level for PFBS at 2,000 parts per trillion (ppt).[8][9] Health advisories are non-enforceable and non-regulatory but provide technical information to state agencies and public health officials on health effects, analytical methodologies, and treatment technologies.[8]

Table 1: U.S. EPA Federal Guidelines for PFBS in Drinking Water

| Parameter | Value | Unit | Type |

| Health Advisory (HA) | 2,000 | ppt (ng/L) | Non-Enforceable |

| Hazard Index (MCL) | 1 | Unitless | Enforceable |

| Health Based Water Concentration (for HI) | 2,000 | ppt (ng/L) | Reference |

Below is a diagram illustrating the logical workflow for calculating the Hazard Index for the regulated PFAS mixture.

U.S. State-Level Guidelines

Several states have established their own regulatory standards or guidance values for PFBS, which in some cases predate the federal NPDWR. These values can vary significantly based on the toxicological endpoints and uncertainty factors used by each state's health agency.

Table 2: Selected U.S. State-Level Guidelines for PFBS in Drinking Water

| State | Guideline/Standard | Value (ppt) | Type |

| California | Notification Level | 500 | Advisory |

| California | Response Level | 5,000 | Advisory |

| Illinois | Health Advisory | 2,100 | Advisory |

| Michigan | Maximum Contaminant Level | 420 | Enforceable |

| Minnesota | Health Risk Limit | 100 | Enforceable |

International Guidelines

The approach to regulating PFBS internationally is varied. Some jurisdictions, like the European Union, regulate a sum of PFAS compounds, while others are in the process of developing or updating their guidelines. The World Health Organization (WHO) has proposed provisional guidelines for PFOA and PFOS and is expected to influence the actions of many countries.[15][16]

Table 3: Selected International Guidelines Referencing PFAS in Drinking Water

| Jurisdiction | Guideline | Value | Notes |

| Canada (proposed) | Sum of total PFAS | < 30 ppt | Includes PFBS in the total measurement. |

| European Union | Sum of 20 specified PFAS | < 100 ppt | Includes PFBS in the sum. |

| Australia (draft) | PFBS Guideline | 2,000 ppt | New draft guideline. |

| WHO (proposed) | Total PFAS (29 compounds) | < 500 ppt | Provisional guideline value. |

Toxicological Mechanisms of PFBS

Research into the toxicological effects of PFBS has identified several key health endpoints and molecular pathways. The primary health concerns associated with PFBS exposure include effects on the thyroid, kidneys, reproductive system, and fetal development.[19][20]

Key Signaling Pathways

-

MEK/ERK Pathway: In vitro studies using 3T3-L1 preadipocytes have shown that PFBS can promote adipogenesis (the formation of fat cells).[21] This effect is partly mediated through the activation of the MEK/ERK signaling pathway, which is crucial for initiating mitotic clonal expansion, an early and essential step in adipocyte differentiation.[21] PFBS exposure leads to increased phosphorylation of ERK1/2, and inhibition of this pathway abolishes the pro-adipogenic effects of PFBS.[21]

-

HIF-1α Pathway: In human placental trophoblast cells (HTR-8/SVneo), PFBS exposure has been shown to alter cell proliferation and invasion.[22] Mechanistic studies indicate that PFBS activates the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, while other pathways like Notch, ERK1/2, and PI3K/AKT were not significantly affected in this cell type.[22] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. PFBS appears to stabilize HIF-1α, leading to the dysregulation of its target genes, which are relevant to placental development and preeclampsia.[22]

-

Nuclear Receptor Activation (PPAR & PXR): Studies in mice have demonstrated that high doses of PFBS can activate hepatic nuclear receptor target genes.[23] Specifically, genes regulated by the Peroxisome Proliferator-Activated Receptor (PPAR) pathways (both alpha and gamma) and the Pregnane X Receptor (PXR) pathway were significantly upregulated.[23] These receptors are master regulators of xenobiotic metabolism, lipid homeostasis, and inflammation. The activation of PXR, in particular, induces the expression of cytochrome P450 enzymes (like CYP3A) responsible for metabolizing foreign chemicals.[23]

Analytical and Experimental Protocols

Accurate detection of PFBS in drinking water and characterization of its biological effects require standardized and robust methodologies.

Analysis of PFBS in Drinking Water (Based on EPA Method 537.1)

EPA Method 537.1 is a validated procedure for the quantitative analysis of selected PFAS, including PFBS, in drinking water using solid-phase extraction (SPE) and liquid chromatography/tandem mass spectrometry (LC/MS/MS).[24][25]

Detailed Methodology:

-

Sample Collection and Preservation:

-

Collect a 250-mL water sample in a polypropylene bottle containing 1.25 g of Trizma® preservative, which serves to buffer the sample and dechlorinate it.[24][26]

-

Upon collection, cap the bottle and invert at least five times to mix the sample with the preservative.[26]

-

Store samples at ≤10°C, but not frozen, for up to 14 days.[26]

-

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Fortify the 250-mL sample with surrogate standards.

-

Condition an SPE cartridge (e.g., styrene-divinylbenzene polymer) with methanol followed by reagent water.[27]

-

Pass the entire water sample through the SPE cartridge at a flow rate of 10-15 mL/min. PFAS analytes are retained on the sorbent.[27]

-

Wash the sample bottle with reagent water and pass the rinsate through the cartridge to ensure quantitative transfer.

-

Dry the cartridge by drawing air or nitrogen through it.

-

-

Elution and Concentration:

-

Rinse the sample bottle with methanol and use this rinsate to elute the analytes from the SPE cartridge. Perform this step twice.[27]

-

Collect the methanol eluate and concentrate it to dryness under a gentle stream of nitrogen in a water bath heated to 40-60°C.[27]

-

Reconstitute the dried extract in 1 mL of 96:4 (v/v) methanol:water.[27]

-

Add internal standards to the final extract for quantitation.

-

-

LC/MS/MS Analysis:

-

Inject an aliquot of the final extract into an LC/MS/MS system.

-

Chromatographically separate PFBS from other analytes using a C18 column. A delay column is often used to separate analytical PFAS from background PFAS contamination originating from the LC system itself.[24]

-

Detect and quantify PFBS using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Western Blot Protocol for Phospho-ERK1/2 Detection

This protocol provides a representative methodology for detecting the activation of the ERK pathway via Western blot, a key experiment in toxicological screening.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., 3T3-L1) in appropriate media until they reach desired confluency.

-

Treat cells with various concentrations of PFBS or vehicle control for a specified time period (e.g., 4 hours).

-

-

Protein Extraction (Lysis):

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation status.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein extract. Quantify protein concentration using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE (Gel Electrophoresis):

-

Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE).

-

Separate the proteins by size by applying an electric current (e.g., 100-120 V).[3]

-

-

Protein Transfer (Blotting):

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[3] This is typically done using a wet or semi-dry transfer system.

-

-

Immunodetection:

-

Blocking: Block the membrane with a solution (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C with gentle agitation.[8]

-

Washing: Wash the membrane three times with TBST to remove unbound primary antibody.[8]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1-2 hours at room temperature.[8]

-

Final Washes: Wash the membrane again three times with TBST.

-

-

Signal Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[3]

-

Capture the light signal using a CCD camera-based imager or X-ray film.

-

Re-probing: To normalize the data, the membrane is often stripped of the first set of antibodies and re-probed with an antibody for total ERK1/2.[3]

-

Quantify the band intensities using densitometry software. The final result is expressed as the ratio of p-ERK to total ERK.

-

References

- 1. epa.gov [epa.gov]

- 2. Transwell Invasion Assay [bio-protocol.org]

- 3. 3.4. Western Blotting and Detection [bio-protocol.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SUBSTANCES | EPA Releases Updated PFBS Toxicity Assessment After Rigorous Scientific Review [chemycal.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. health.state.mn.us [health.state.mn.us]

- 12. bgb-analytik.com [bgb-analytik.com]

- 13. epa.gov [epa.gov]

- 14. epa.gov [epa.gov]

- 15. Detection of ERK protein expression using western blot analysis [bio-protocol.org]

- 16. Decrease in invasion of HTR-8/SVneo trophoblastic cells by interferon gamma involves cross-communication of STAT1 and BATF2 that regulates the expression of JUN - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Automated EPA Method 537.1 - FMS - PFAS Extraction and Analysis [fms-inc.com]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. FedCenter - EPA Releases Updated PFBS Toxicity Assessment After Rigorous Scientific Review [fedcenter.gov]

- 22. cusabio.com [cusabio.com]

- 23. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]

- 24. unitedchem.com [unitedchem.com]

- 25. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [restek.com]

- 26. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 27. sciex.com [sciex.com]

Methodological & Application

Application Note & Protocol: Quantification of Perfluorobutanesulfonic Acid (PFBS) by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a group of synthetic chemicals of global concern due to their persistence in the environment and potential adverse health effects. Perfluorobutanesulfonic acid (PFBS), a short-chain PFAS, has been used as a replacement for longer-chain counterparts like perfluorooctanesulfonic acid (PFOS). Consequently, the accurate and sensitive quantification of PFBS in various matrices is crucial for environmental monitoring, toxicological studies, and human exposure assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering high sensitivity and selectivity.[1][2][3] This document provides a detailed protocol for the quantification of PFBS in water and biological plasma samples using LC-MS/MS.

Materials and Methods

Reagents and Standards

-

Solvents: LC-MS grade methanol, acetonitrile, and reagent water are required.[4]

-

Mobile Phase Additives: Ammonium acetate and formic acid.

-

Standards:

-

Standard Preparation:

-

Stock Solutions (1000 ng/mL): Prepare by dissolving the neat standard in methanol.[4]

-

Intermediate Solutions (10-100 ng/mL): Prepare by diluting the stock solution in methanol.[4]

-

Working Calibration Standards (e.g., 0.5-200 ng/L): Prepare a series of dilutions from the intermediate solutions in the appropriate solvent (e.g., 50:50 methanol/water).[2] It is crucial to use polypropylene containers to minimize background contamination.[5]

-

Equipment and Consumables

-

LC-MS/MS System: A system equipped with binary pumps, a degasser, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][7]

-

Solid Phase Extraction (SPE) Cartridges: Weak anion exchange (WAX) cartridges are recommended for water sample cleanup.[8][9]

-

SPE Manifold: For processing multiple samples simultaneously.

-

Nitrogen Evaporator: For concentrating sample extracts.

-

Autosampler Vials: Polypropylene vials with polyethylene caps are necessary to prevent PFAS contamination.[7][10]

-

General Lab Equipment: Vortex mixer, centrifuge, analytical balance, and polypropylene centrifuge tubes.

Experimental Protocols

Sample Preparation: Water Matrix

This protocol is based on solid phase extraction (SPE) for the concentration and purification of PFBS from water samples.[5][11]

-

Sample Fortification: To a 250 mL water sample in a polypropylene bottle, add a known amount of the isotopically labeled internal standard.

-

SPE Cartridge Conditioning: Condition a WAX SPE cartridge by passing 5 mL of methanol containing 0.3% NH₄OH, followed by 5 mL of methanol, and finally 5 mL of reagent water.[8]

-

Sample Loading: Load the entire 250 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 1 drop per second.[8]

-

Cartridge Washing: Wash the cartridge with 5 mL of 0.1% formic acid in a 50:50 water/methanol solution to remove potential interferences.[8]

-

Analyte Elution: Elute the PFBS and internal standard from the cartridge by adding two aliquots of 4 mL of 0.3% NH₄OH in methanol.[8] Collect the eluate in a polypropylene tube.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen in a water bath.[11] Reconstitute the residue in 500 µL of 80% methanol/20% water.[5]

-

Final Step: Vortex the reconstituted sample and transfer it to a polypropylene autosampler vial for LC-MS/MS analysis.[5]

Sample Preparation: Biological Plasma Matrix

This protocol utilizes a simple protein precipitation method suitable for cleaning up plasma samples.[10][12]

-

Solvent Preparation: Prepare a precipitation solvent of acetonitrile containing 1% formic acid. Acid helps in breaking protein-analyte bonds.[10]

-

Sample Aliquoting: In a polypropylene microcentrifuge tube, add 400 µL of the precipitation solvent.

-

Precipitation: Add 100 µL of the plasma sample to the solvent.[10]

-

Vortexing: Vortex the mixture thoroughly for approximately 5 minutes to ensure complete protein precipitation.[10]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.[8]

-

Supernatant Collection: Carefully transfer the supernatant to a polypropylene autosampler vial for direct injection into the LC-MS/MS system.[10]

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 100 x 3 mm, 3 µm)[6] |

| Mobile Phase A | 20 mM Ammonium Acetate in Water[13] |

| Mobile Phase B | Methanol[13] |

| Gradient | Start at 10% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.4 mL/min[8] |